![molecular formula C53H43O4PSi2 B3067715 (12-hydroxy-12-oxo-10-triphenylsilyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-1-yl)-triphenylsilane CAS No. 1372719-94-2](/img/structure/B3067715.png)
(12-hydroxy-12-oxo-10-triphenylsilyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-1-yl)-triphenylsilane
Vue d'ensemble
Description
(12-hydroxy-12-oxo-10-triphenylsilyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-1-yl)-triphenylsilane is a complex organosilicon compound It features a unique structure that includes a dioxaphosphocine ring, which is a rare and interesting moiety in organic chemistry
Mécanisme D'action
Target of Action
It is primarily used in the field of organic synthesis , suggesting that its targets could be a variety of organic compounds undergoing synthetic transformations.
Mode of Action
This compound acts as a catalyst in various organic synthesis reactions, such as oxidation reactions, hydrogenation reactions, and carbonylation reactions . As a catalyst, it facilitates these reactions without being consumed, reducing the energy barrier and increasing the reaction rate.
Pharmacokinetics
It is known to be a solid, colorless or light yellow compound that is insoluble in water but soluble in organic solvents . This suggests that its bioavailability could be influenced by factors such as the presence of organic solvents and its physical state.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in organic solvents suggests that the presence and type of solvent can impact its action. Additionally, its stability at room temperature indicates that temperature could also be a significant factor.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (12-hydroxy-12-oxo-10-triphenylsilyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-1-yl)-triphenylsilane typically involves multiple steps. One common approach is to start with the preparation of the indeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin core. This can be achieved through a series of cyclization reactions, often involving the use of phosphorus trichloride and a suitable diol.
The triphenylsilyl groups are introduced via silylation reactions, which typically require the use of chlorotriphenylsilane and a base such as triethylamine. The final step involves the oxidation of the hydroxyl group to form the oxo group, which can be accomplished using oxidizing agents like pyridinium chlorochromate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(12-hydroxy-12-oxo-10-triphenylsilyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-1-yl)-triphenylsilane can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The oxo group can be reduced back to a hydroxyl group.
Substitution: The triphenylsilyl groups can be substituted with other silyl groups or different functional groups.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Chlorotriphenylsilane, triethylamine.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various silyl-substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions that are otherwise challenging to achieve.
Biology
In biology, it can be used as a probe to study the interactions between silicon-containing compounds and biological molecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool in biochemical research.
Medicine
In medicine, this compound has potential applications in drug delivery systems. Its ability to form stable complexes with drugs can enhance their solubility and bioavailability.
Industry
In industry, it can be used in the production of advanced materials. Its unique structure allows it to impart desirable properties such as increased thermal stability and mechanical strength to polymers and other materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (11aS)-12-Hydroxy-1,10-bis(triphenylsilyl)-4,5,6,7-tetrahydrodiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide
- (11aS)-12-Hydroxy-1,10-bis(triphenylsilyl)-4,5,6,7-tetrahydrodiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide
Uniqueness
What sets (12-hydroxy-12-oxo-10-triphenylsilyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-1-yl)-triphenylsilane apart from similar compounds is its unique combination of functional groups. The presence of both the dioxaphosphocine ring and the triphenylsilyl groups gives it a distinct set of chemical properties, making it highly versatile and useful in a wide range of applications.
Propriétés
IUPAC Name |
(12-hydroxy-12-oxo-10-triphenylsilyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-1-yl)-triphenylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H43O4PSi2/c54-58(55)56-51-47(59(41-19-7-1-8-20-41,42-21-9-2-10-22-42)43-23-11-3-12-24-43)33-31-39-35-37-53(49(39)51)38-36-40-32-34-48(52(57-58)50(40)53)60(44-25-13-4-14-26-44,45-27-15-5-16-28-45)46-29-17-6-18-30-46/h1-34H,35-38H2,(H,54,55) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVDWXQRJDXZRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC23CCC4=C2C(=C(C=C4)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)OP(=O)(OC8=C(C=CC1=C38)[Si](C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H43O4PSi2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
831.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


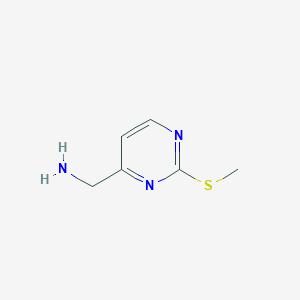
![(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B3067650.png)
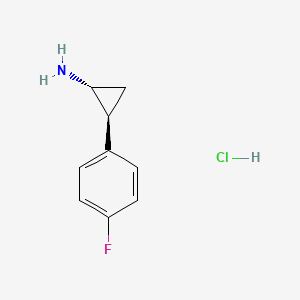


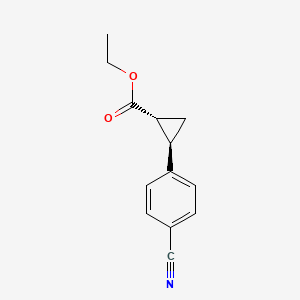
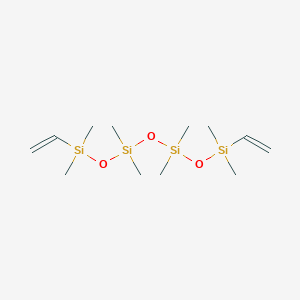
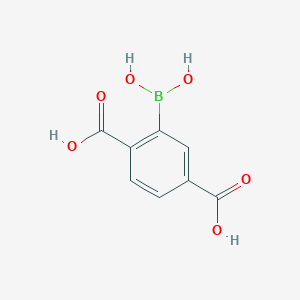
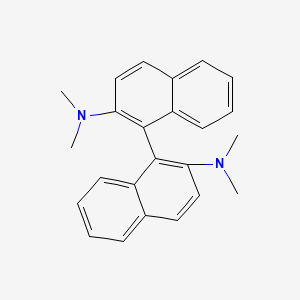
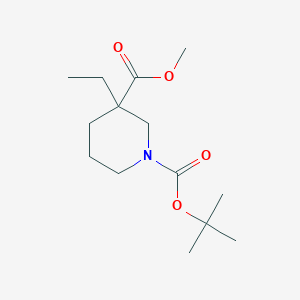

![N,N-Bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B3067720.png)
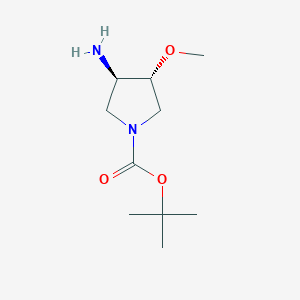
![(2S)-2-[[[[(1R,2R)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-N-(diphenylmethyl)-N,3,3-trimethylbutanamide](/img/structure/B3067737.png)
